Technical Monograph: 3-Chloro-2-fluorobenzoic Acid
Technical Monograph: 3-Chloro-2-fluorobenzoic Acid
CAS: 161957-55-7[1][2][3]
Executive Summary
3-Chloro-2-fluorobenzoic acid (CFBA) is a high-value halogenated aromatic scaffold serving as a critical intermediate in the synthesis of next-generation pharmaceuticals, particularly HIV integrase inhibitors and kinase inhibitors. Its utility stems from its unique ortho-substitution pattern: the electron-withdrawing carboxyl group activates the adjacent fluorine atom for nucleophilic aromatic substitution (
This guide delineates the industrial synthesis, reactivity profile, and pharmaceutical applications of CFBA, moving beyond basic datasheet parameters to provide actionable process chemistry insights.
Part 1: Chemical Identity & Physiochemical Profile[1]
CFBA is a crystalline solid characterized by significant acidity due to the inductive effect of the ortho-fluorine and meta-chlorine substituents.
| Parameter | Specification |
| IUPAC Name | 3-Chloro-2-fluorobenzoic acid |
| CAS Number | 161957-55-7 |
| Molecular Formula | |
| Molecular Weight | 174.56 g/mol |
| Melting Point | 177–180 °C |
| Appearance | White to off-white crystalline powder |
| pKa (Calc.) | ~2.8 (Increased acidity vs. Benzoic acid due to o-F effect) |
| Solubility | Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in water |
| Hazards | Irritant (H315, H319, H335) |
Part 2: Synthetic Routes & Process Chemistry
While laboratory synthesis often relies on the oxidation of 3-chloro-2-fluorotoluene, this route suffers from the availability of the specific toluene isomer. The preferred industrial route utilizes a Halex (Halogen Exchange) reaction starting from 2,3-dichlorobenzoyl chloride. This method offers superior regiocontrol and scalability.
Protocol: The Halex-Hydrolysis Route (Industrial Standard)
Rationale: This pathway avoids the use of cryogenic lithiation (which often yields regioisomeric mixtures) and utilizes robust phase-transfer catalysis (PTC) to install the fluorine atom.
Step 1: Fluorination (Halex Reaction)
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Reagents: 2,3-Dichlorobenzoyl chloride (Starting Material), Potassium Fluoride (KF, spray-dried), Phase Transfer Catalyst (e.g., 18-crown-6 or TDA-1), Sulfolane or DMSO (solvent).
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Process: The reaction mixture is heated to 130–150°C. The activated chlorine at the 2-position (ortho to the carbonyl) is selectively displaced by fluoride due to the electron-withdrawing nature of the acyl chloride group. The 3-position chlorine remains intact due to steric shielding and lack of direct conjugation.
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Intermediate: Yields 3-chloro-2-fluorobenzoyl fluoride (or chloride, depending on stoichiometry).
Step 2: Hydrolysis
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Process: The acyl halide intermediate is quenched into aqueous NaOH.
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Workup: The solution is acidified with HCl to pH < 2.
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Isolation: CFBA precipitates as a white solid. Recrystallization from toluene/heptane ensures >98% purity.
Synthesis Logic Diagram
Figure 1: Comparison of the industrial Halex route (primary) versus the laboratory oxidation route. The Halex route provides superior atom economy and avoids isomeric byproducts.
Part 3: Reactivity & Functionalization
CFBA is a "privileged scaffold" because it offers three distinct vectors for chemical modification. Understanding these vectors is crucial for medicinal chemists designing SAR (Structure-Activity Relationship) libraries.
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Vector A: Carboxylic Acid (C-1)
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Reactivity: Standard amide coupling, esterification, or reduction to benzyl alcohol.
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Key Application: Attachment to pharmacophores (e.g., quinolones, integrase scaffolds).
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Vector B: Fluorine (C-2) [1]
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Vector C: Chlorine (C-3) [1][5]
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Reactivity: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
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Selectivity: The C-Cl bond is stable during C-2 displacement, allowing for sequential functionalization.
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Reactivity Map
Figure 2: Divergent synthesis pathways from the CFBA core. The molecule allows orthogonal functionalization at three distinct sites.
Part 4: Pharmaceutical Applications
The primary value of CFBA lies in its role as a precursor for Elvitegravir (an HIV-1 integrase strand transfer inhibitor) and various kinase inhibitors.
1. Elvitegravir Synthesis (The "Linker" Strategy)
CFBA is the starting material for the 3-chloro-2-fluorobenzyl moiety found in Elvitegravir.
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Workflow:
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Reduction: CFBA is reduced (via borane or mixed anhydride/NaBH4) to 3-chloro-2-fluorobenzyl alcohol .
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Activation: Converted to the benzyl bromide or mesylate.
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Organometallic Formation: Reacted with Zinc to form the Benzylzinc reagent .
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Negishi Coupling: The zinc reagent is coupled to the quinolone core to install the "tail" of the drug molecule.
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2. Aurora A Kinase Inhibitors
Research indicates CFBA derivatives are effective scaffolds for inhibiting Aurora A kinase, a protein overexpressed in many cancers. The acid moiety is typically coupled to an aminopyrazole or similar heterocycle, while the 2-F/3-Cl pattern ensures metabolic stability and proper fit within the hydrophobic pocket of the enzyme.
Pharmaceutical Workflow Diagram
Figure 3: The critical role of CFBA in the synthesis of Elvitegravir. The molecule provides the specific halogenated benzyl motif required for antiviral activity.
Part 5: Handling & Safety (MSDS Summary)
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.[6]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 302931, 3-Chloro-2-fluorobenzoic acid. Retrieved from [Link]
- Google Patents (2013).CN103073418A: Preparation method of 2-fluoro-3-chlorobenzoic acid.
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World Intellectual Property Organization (2014). WO2014056465: An improved production method and new intermediates of synthesis of elvitegravir.[5] Retrieved from [Link][5][7]
Sources
- 1. ossila.com [ossila.com]
- 2. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 4. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. 3-Chloro-2-fluorobenzoic acid, decyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
